Bicyclomycin (systematic name: (4aR,5S,6aS,8aS,9aR)-5-[(1S,2R,3S)-1,2,3-trihydroxypropyl]-4a,5,6,6a,8a,9,9a,10-octahydro-7,9-dioxo-2H-pyrido[1,2-a]pyrazine-3-carboxylic acid) [, ] is a naturally occurring antibiotic produced by various Streptomyces species [, ] and certain strains of Pseudomonas aeruginosa [, ]. It exhibits a broad spectrum of activity against Gram-negative bacteria and limited activity against Gram-positive bacteria, notably Micrococcus luteus []. Bicyclomycin's unique structure and mechanism of action make it a valuable tool in scientific research, particularly in understanding bacterial transcription termination.
Synthesis Analysis
Total Synthesis: Researchers have developed several total synthesis pathways for bicyclomycin [, ]. These syntheses often involve multistep processes with careful control of stereochemistry.
Semisynthesis: Researchers have prepared various bicyclomycin derivatives by modifying different functional groups on the bicyclomycin scaffold. These modifications include alterations at the C(5)-C(5a) exomethylene group, the C(6)-hydroxy group, and the C(1) triol side chain [, , , , ].
Molecular Structure Analysis
[4.2.2] Bicyclic Core: This core structure is essential for bicyclomycin's biological activity [, ].
C(1) Triol Group: This side chain plays a critical role in binding to its target protein [].
C(5)-C(5a) Exomethylene Group: This double bond is susceptible to nucleophilic attack and has been implicated in the mechanism of action [, , ].
C(6)-Hydroxy Group: This group is crucial for biological activity, potentially through hydrogen bonding interactions [, ].
The molecular structure of bicyclomycin has been extensively studied using NMR spectroscopy and X-ray crystallography [, , , ]. These analyses provide precise details about bond lengths, bond angles, and the three-dimensional arrangement of atoms within the molecule.
Mechanism of Action
Bicyclomycin specifically targets the bacterial transcription termination factor Rho [, , ]. Rho is an essential protein in many bacteria, including Escherichia coli, that plays a critical role in terminating transcription of specific genes. Bicyclomycin inhibits Rho's activity, leading to various downstream effects that ultimately disrupt bacterial growth.
Inhibition of Rho-Dependent ATPase Activity: Bicyclomycin inhibits the poly(C)-dependent ATPase activity of Rho [, ]. This inhibition prevents Rho from utilizing the energy from ATP hydrolysis to translocate along the RNA transcript and disrupt the RNA polymerase complex.
Interference with RNA Translocation: Bicyclomycin binds to Rho near the ATP hydrolysis pocket [, ], affecting the secondary RNA binding site and disrupting RNA translocation [].
Physical and Chemical Properties Analysis
Bicyclomycin is a white crystalline powder []. It is soluble in water, methanol, and dimethyl sulfoxide [, ]. It is relatively unstable in aqueous solutions, especially under basic conditions [, , ].
Applications
Probing Transcription Termination: Bicyclomycin is widely used as a specific inhibitor to investigate the role of Rho-dependent transcription termination in bacteria [, , , ]. By inhibiting Rho, researchers can study the effects of disrupting transcription termination on gene expression, RNA stability, and cellular processes.
Identifying Rho Binding Sites: Bicyclomycin derivatives modified with affinity labels, such as photoaffinity labels or aldehyde groups for reductive amination, are valuable tools for mapping the bicyclomycin binding pocket in Rho and understanding the molecular interactions involved in inhibition [, , ].
Investigating RNA Translocation Mechanism: Bicyclomycin's ability to interfere with RNA translocation by Rho provides insights into the molecular mechanisms of RNA translocation coupled with ATP hydrolysis [, ].
Developing New Antibacterial Agents: Understanding the molecular details of bicyclomycin's interaction with Rho could aid in designing new antibiotics that target Rho or other RNA helicases essential for bacterial survival [].
Exploring the Role of Rho in Bacterial Physiology: Studies using bicyclomycin have revealed the role of Rho in various cellular processes beyond transcription termination, including silencing foreign DNA, resolving transcription-replication conflicts, and maintaining chromosome integrity [, , ].
Future Directions
Characterizing the Bicyclomycin Binding Site: Crystal structures of Rho in complex with bicyclomycin derivatives would provide a detailed understanding of the molecular interactions within the binding pocket and aid in the design of more potent and specific inhibitors [, ].
Developing New Bicyclomycin-Based Probes: Designing new bicyclomycin derivatives with improved affinity, stability, and tailored reactivity for specific applications, such as fluorescence-based assays or cross-linking experiments, could further enhance its utility in biochemical studies [].
Exploring the Role of Rho in Bacterial Pathogenesis: Investigating the impact of bicyclomycin on virulence gene expression and bacterial pathogenesis could provide insights into the role of Rho in bacterial adaptation and survival in host environments [].
Targeting Rho in other Bacterial Species: Exploring the efficacy of bicyclomycin and its derivatives against other bacterial species, particularly those where Rho is essential, could lead to the development of new therapeutic strategies for combating bacterial infections [].
Related Compounds
Dihydrobicyclomycin
Compound Description: Dihydrobicyclomycin is a derivative of bicyclomycin lacking the C(5)-C(5a) exomethylene group. It is significantly less active than bicyclomycin in inhibiting the Rho-dependent ATPase activity. [, ]
Relevance: The reduced activity of dihydrobicyclomycin compared to bicyclomycin highlights the importance of the C(5)-C(5a) exomethylene group for binding to and inhibiting the Rho transcription termination factor. [, ]
5a-Bicyclomycincarboxylic Acid
Compound Description: 5a-Bicyclomycincarboxylic acid is a bicyclomycin derivative with a carboxylic acid group replacing the C(5)-C(5a) exomethylene unit. While it shows similar biochemical activity to bicyclomycin in inhibiting Rho-dependent ATPase and transcription termination, it lacks detectable antibiotic activity. []
Relevance: This compound further demonstrates that the C(5)-C(5a) exomethylene group is not essential for inhibiting Rho activity in vitro but is crucial for antimicrobial activity, likely due to cellular penetration or other factors. []
Methyl 5a-Bicyclomycincarboxylate
Compound Description: Methyl 5a-bicyclomycincarboxylate is similar to 5a-bicyclomycincarboxylic acid but with a methyl ester group instead of a free carboxylic acid. It displays biochemical activities similar to bicyclomycin and retains some antibiotic activity, although diminished compared to the parent compound. []
Relevance: The presence of the methyl ester in this compound compared to 5a-bicyclomycincarboxylic acid suggests that the size and nature of the substituent at the C(5a) position can influence the antibiotic activity, possibly by affecting cell permeability or target interaction. []
Ethyl 5a-Bicyclomycincarboxylate
Compound Description: This compound is structurally similar to methyl 5a-bicyclomycincarboxylate with an ethyl ester instead of a methyl ester at the C(5a) position. Like the methyl ester analogue, it exhibits diminished antibiotic activity compared to bicyclomycin but retains significant inhibitory activity against Rho-dependent ATPase and transcription termination. []
Relevance: Comparing this compound to the methyl ester analogue suggests that increasing the alkyl chain length at the C(5a) position further reduces antibiotic activity, possibly due to steric hindrance or altered physicochemical properties affecting its interaction with the bacterial target or cell entry. []
Compound Description: Similar to the methyl sulfide analogue, this derivative features a phenyl sulfide group at the C(5a) position of dihydrobicyclomycin. It shows significant inhibition of Rho-dependent ATPase and transcription termination activities, but no antibiotic activity. []
C(5)-C(5a)-Dihydrobicyclomycin-5,5a-Diol
Compound Description: This derivative features a diol group at the C(5)-C(5a) position of bicyclomycin. It demonstrates significant inhibition of Rho-dependent ATPase and transcription termination activities but does not exhibit antibiotic activity. []
N(10)-Methylbicyclomycin
Compound Description: This bicyclomycin derivative has a methyl group on the N(10) position within the [4.2.2] bicyclic unit. It displays moderate inhibitory activities in rho-dependent ATPase and transcription termination assays compared to other modifications in the [4.2.2] ring system. []
Relevance: This finding suggests that modifications at the N(10) position of bicyclomycin are better tolerated than other alterations within the [4.2.2] bicyclic unit, indicating its potential for developing bicyclomycin analogues with improved activity or pharmacological properties. []
5a-(4-Azidoanilino)dihydrobicyclomycin
Compound Description: This compound is a dihydrobicyclomycin derivative incorporating a photoaffinity aryl azide moiety at the C(5)-C(5a) site, designed as a potential irreversible Rho inactivator. []
Relevance: This derivative highlights the strategy of using the C(5)-C(5a) site of bicyclomycin for incorporating reactive groups to study the drug-target interaction and potentially develop more potent inhibitors. []
C(5a)-(3-Formylanilino)dihydrobicyclomycin
Compound Description: This dihydrobicyclomycin derivative contains an aryl aldehyde group at the C(5)-C(5a) site, intended as a reductive amination probe for studying the bicyclomycin binding site in Rho. []
Relevance: Like the azide analogue, this compound exemplifies the approach of utilizing the C(5)-C(5a) position in bicyclomycin to introduce functionalities capable of forming covalent bonds with the target protein, providing valuable insights into the drug binding site and mechanism of action. []
C(5)-Norbicyclomycin C(5)-O-(4-Azidobenzoate)
Compound Description: This derivative features an aryl azide group linked to the C(5) position of norbicyclomycin, designed as a photoaffinity label for identifying the bicyclomycin binding domain in Rho. []
Relevance: This compound showcases the strategy of leveraging the C(5) position in bicyclomycin analogues for incorporating photoreactive groups. This approach aims to covalently link the inhibitor to Rho upon photoactivation, enabling the identification and characterization of the binding site. []
C(5)-Norbicyclomycin C(5)-O-(3-Formylbenzoate)
Compound Description: This compound features an aryl aldehyde group linked to the C(5) position of norbicyclomycin, intended as a reductive amination probe for studying the bicyclomycin binding domain in Rho. []
Relevance: Similar to the azide analogue, this compound demonstrates the potential of utilizing the C(5) position in bicyclomycin analogues to introduce reactive groups capable of forming stable covalent bonds with Rho. This approach enables the identification and characterization of the antibiotic's binding site on the target protein. []
5a-(3-Formyl-phenylsulfanyl)-dihydrobicyclomycin
Compound Description: This bicyclomycin analogue has a 3-formyl-phenylsulfanyl group at the 5a position and exhibits an apparent I50 of 4 μM, making it a more potent Rho inhibitor than bicyclomycin (I50 = 60 μM). []
Relevance: This compound demonstrates the feasibility of enhancing the binding affinity of bicyclomycin derivatives by introducing specific chemical groups capable of interacting with the Rho protein. The formyl group is capable of forming an imine with a lysine residue (K181) in Rho, which contributes to the increased inhibitory activity of this analogue. []
Compound Description: This derivative features a fluorescent phenazin-2-ylmethylsulfanyl group at the C(5a) position and acts as a fluorescent probe (BFP) for studying bicyclomycin-Rho interactions. []
Relevance: This compound enables the study of bicyclomycin-Rho binding kinetics and the conformational changes in Rho induced by ligand binding. The presence of the fluorescent moiety allows researchers to monitor the interaction between the compound and Rho in real time using techniques like fluorescence resonance energy transfer (FRET). []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Used experimentally as a beta blocker and clinically as a strong vasodilator with the noted side effects of reduced systolic, diastolic and mean arterial pressure. Bupicomide is a vasodilator, significantly reducing systolic, diastolic, and mean arterial pressure and peripheral vascular resistance.
(+-)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one is a naphthalenone. It is a conjugate base of a (+-)-5-[3-(tert-butylammonio)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one(1+). A nonselective beta-adrenoceptor antagonist used in the treatment of glaucoma.
Bupirimate is an active ingredient in plant protection products and is commonly used as a systemic fungicide. It belongs to the family of pyrimidines and finds applications in controlling powdery mildew in roses and apple plantations. Bupirimate is a member of the class of aminopyrimidines that is 2-ethylaminopyrimidine carrying methyl, butyl and dimethylaminosulfooxy substituents at posiitons 4, 5 and 6 respectively. It has a role as an androgen antagonist and an antifungal agrochemical. It is a secondary amino compound, a sulfamate ester, an aminopyrimidine and a pyrimidine fungicide.
Bupivacaine Hydrochloride is a long-acting, amide-type local anesthetic. Bupivicaine reversibly binds to specific sodium ion channels in the neuronal membrane, resulting in a decrease in the voltage-dependent membrane permeability to sodium ions and membrane stabilization; inhibition of depolarization and nerve impulse conduction; and a reversible loss of sensation. Bupivacaine hydrochloride (anhydrous) is a racemate composed of equimolar amounts of dextrobupivacaine hydrochloride and levobupivacaine hydrochloride. The monohydrate form is commonly used as a local anaesthetic. It has a role as an adrenergic antagonist, an amphiphile, an EC 3.1.1.8 (cholinesterase) inhibitor, an EC 3.6.3.8 (Ca(2+)-transporting ATPase) inhibitor and a local anaesthetic. It contains a levobupivacaine hydrochloride (anhydrous), a dextrobupivacaine hydrochloride (anhydrous) and a bupivacaine(1+). A widely used local anesthetic agent.
Bupivacaine is a sodium channel blocker and local anesthetic. It inhibits sodium currents in rat dorsal horn neurons in a concentration-dependent manner and inhibits synaptic transmission in rat sympathetic ganglia, increasing the firing threshold when used at a concentration of 200 nM. Bupivacaine (10 µM) blocks cardiac sodium channels in a use-dependent manner and inhibits respiration in cardiac cell mitochondria when palmitoyl-carnitine or acetyl-carnitine are used as substrates (IC50s = 0.78 and 0.37 mM, respectively). It also reduces thermal hyperplasia in a rat model of sciatic ligation injury when 0.6 ml of a 0.5% solution is administered into the perinerve space, and the duration of this effect is extended by co-administration of the NMDA receptor antagonist MK-801.2 Formulations containing bupivacaine have been used as local anesthetics for surgery, oral surgery, and dental procedures and for anesthetic purposes in research studies using animals. Bupivacaine is an amide-type, long-acting local anesthetic. Bupivicaine reversibly binds to specific sodium ion channels in the neuronal membrane, resulting in a decrease in the voltage-dependent membrane permeability to sodium ions and membrane stabilization; inhibition of depolarization and nerve impulse conduction; and a reversible loss of sensation. Bupivacaine, also known as marcaine or sensorcaine, belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. Bupivacaine is a drug which is used for the production of local or regional anesthesia or analgesia for surgery, for oral surgery procedures, for diagnostic and therapeutic procedures, and for obstetrical procedures. Bupivacaine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bupivacaine has been detected in multiple biofluids, such as urine and blood. Within the cell, bupivacaine is primarily located in the membrane (predicted from logP). In humans, bupivacaine is involved in the bupivacaine action pathway. Bupivacaine is a potentially toxic compound. The amide local anesthetics including lidocaine, bupivacaine and ropivacaine are commonly used for pain control during minor surgery or invasive procedures such as biopsies, small excisions or dental work. These local anesthetics have not been linked to serum enzyme elevations, but when given as constant infusions or repeated injections have been occasionally mentioned as possible causes of clinically apparent liver injury.
Bupivacaine (hydrochloride) is an analytical reference standard categorized as a local anesthetic. Formulations containing bupivacaine have been used as local anesthetics for surgery and dental procedures. This product is intended for use in analytical forensic applications. This product is also available as a general research tool. Bupivacaine Hydrochloride is a long-acting, amide-type local anesthetic. Bupivicaine reversibly binds to specific sodium ion channels in the neuronal membrane, resulting in a decrease in the voltage-dependent membrane permeability to sodium ions and membrane stabilization; inhibition of depolarization and nerve impulse conduction; and a reversible loss of sensation. Bupivacaine hydrochloride (anhydrous) is a racemate composed of equimolar amounts of dextrobupivacaine hydrochloride and levobupivacaine hydrochloride. The monohydrate form is commonly used as a local anaesthetic. It has a role as an adrenergic antagonist, an amphiphile, an EC 3.1.1.8 (cholinesterase) inhibitor, an EC 3.6.3.8 (Ca(2+)-transporting ATPase) inhibitor and a local anaesthetic. It contains a levobupivacaine hydrochloride (anhydrous), a dextrobupivacaine hydrochloride (anhydrous) and a bupivacaine(1+). A widely used local anesthetic agent.
Potent non-selective β adrenoceptor antagonist (Ki values are 5.2, 50 and 170 nM at β2, β1 and β3, respectively). Similar potency to propranolol. Bupranolol is an antagonist of β-adrenergic receptors (β-ARs; Kis = 6-15 nM for β1- and β2-ARs). In vivo, bupranolol (10 µmol/kg) reduces heart rate and diastolic blood pressure in pithed rats. Bupranolol, also known as KL-255 or b 1312, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Bupranolol is a drug which is used to manage hypertension and tachycardia. also used to treat glaucoma. Bupranolol is considered to be a practically insoluble (in water) and relatively neutral molecule. Bupranolol has been detected in multiple biofluids, such as urine and blood. Within the cell, bupranolol is primarily located in the membrane (predicted from logP). In humans, bupranolol is involved in the bupranolol action pathway. Bupranolol is an aromatic ether. Bupranolol is a non-selective beta blocker with potency similar to [propanolol]. It does not have intrinsic sympathomimetic activity (ISA), but does have strong membrane stabilizing activity.